molecular formula C9H7NS B3391937 5-Quinolinethiol CAS No. 3056-03-9

5-Quinolinethiol

Cat. No.: B3391937
CAS No.: 3056-03-9
M. Wt: 161.23 g/mol
InChI Key: XAXWWYIMGUQNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Quinolinethiol is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. The thiol group (-SH) attached to the quinoline ring at the 5-position gives this compound its unique chemical properties. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Quinolinethiol typically involves the introduction of a thiol group into the quinoline ring. One common method is the nucleophilic substitution reaction where a quinoline derivative with a suitable leaving group at the 5-position is reacted with a thiol reagent. For example, 5-chloroquinoline can be treated with sodium hydrosulfide (NaHS) in the presence of a base to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 5-Quinolinethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form hydrogenated derivatives.

    Substitution: The thiol group can participate in substitution reactions with electrophiles to form thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Thioethers or other substituted quinoline derivatives.

Scientific Research Applications

5-Quinolinethiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for various quinoline-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications. Quinoline derivatives are known for their pharmacological activities, and this compound is studied for similar uses.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-Quinolinethiol involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their function. The quinoline ring can interact with nucleic acids or other cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Quinoline: The parent compound without the thiol group.

    8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8-position.

    2-Methylquinoline: A quinoline derivative with a methyl group at the 2-position.

Comparison:

    5-Quinolinethiol vs. Quinoline: The presence of the thiol group in this compound introduces additional reactivity, making it more versatile in chemical reactions.

    This compound vs. 8-Hydroxyquinoline: Both compounds have functional groups that can interact with biological molecules, but the thiol group in this compound provides different chemical properties compared to the hydroxyl group in 8-Hydroxyquinoline.

    This compound vs. 2-Methylquinoline: The thiol group in this compound offers unique reactivity compared to the methyl group in 2-Methylquinoline, which is relatively inert.

Properties

IUPAC Name

quinoline-5-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXWWYIMGUQNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00490189, DTXSID50901674
Record name Quinoline-5(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_810
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3056-03-9
Record name Quinoline-5(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-5-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Quinolinethiol
Reactant of Route 2
Reactant of Route 2
5-Quinolinethiol
Reactant of Route 3
Reactant of Route 3
5-Quinolinethiol
Reactant of Route 4
Reactant of Route 4
5-Quinolinethiol
Reactant of Route 5
Reactant of Route 5
5-Quinolinethiol
Reactant of Route 6
Reactant of Route 6
5-Quinolinethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.